Vilazodone impurity 17
Description
Vilazodone Impurity 17 (M17) is a urinary metabolite of vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist approved for major depressive disorder (MDD) . M17 is generated via enzymatic cleavage of the parent drug, resulting in a smaller molecular fragment distinct from vilazodone’s original structure . Its synthesis involves a multi-step chemical process (Fig. 2 in ), with detailed characterization data available in supplementary materials .
Properties
CAS No. |
1637223-09-6 |
|---|---|
Molecular Formula |
C26H25N5O3 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)-4-oxobutyl]piperazin-1-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H25N5O3/c27-15-17-3-5-22-20(12-17)21(16-29-22)23(32)2-1-7-30-8-10-31(11-9-30)19-4-6-24-18(13-19)14-25(34-24)26(28)33/h3-6,12-14,16,29H,1-2,7-11H2,(H2,28,33) |
InChI Key |
BMSCRDJVFQWRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vilazodone impurity 17 involves several steps, starting from basic chemical precursors. One common synthetic route begins with the reaction of 5-cyanoindole with 4-chlorobutanoyl chloride under catalysis by isobutyl-AlCl2, followed by reduction with 2-(methoxyethoxy)aluminum hydride. Subsequent steps involve hydrogenation with Pd/C and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of environmentally friendly reagents and scalable processes is emphasized to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
Vilazodone impurity 17 undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this impurity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and amines are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Vilazodone impurity 17 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Vilazodone.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Between M17 and Related Compounds
| Compound | Type | Molecular Weight | Key Structural Features | Relevance to Cross-Reactivity |
|---|---|---|---|---|
| Vilazodone M17 | Metabolite | Not reported | Cleavage product; smaller fragment with indole core | Weak 2D similarity to amphetamines/TCAs |
| Vilazodone Acid (Impurity A) | Process impurity | 442.51 | Carboxylic acid derivative of vilazodone | No cross-reactivity data reported |
| Vilazodone Ester (Impurity B) | Process impurity | 470.56 | Ethyl ester derivative of vilazodone | No cross-reactivity data reported |
| Vilazodone Nitroso Impurity 7 | Process impurity | 223.06 | Brominated nitroso-indole derivative | Used for analytical method validation |
| Amphetamine | Target molecule | 135.21 | Phenethylamine backbone | Immunoassay antigenic target |
| Imipramine (TCA) | Target molecule | 280.41 | Tricyclic ring system with alkylamine side chain | Immunoassay antigenic target |
- Structural Insights :
- M17 lacks the benzofuran-piperazine moiety of vilazodone, resulting in a simplified indole-containing structure . This contrasts with process impurities like Vilazodone Acid and Ester, which retain the parent drug’s core structure but feature functional group modifications .
- M17’s 2D similarity to amphetamines (e.g., Tanimoto coefficient ~0.46) is comparable to weakly cross-reactive compounds like m-chlorophenylpiperazine (mCPP) but lower than definitive cross-reactants like cocaethylene (Tanimoto = 0.85) .
Cross-Reactivity Analysis with Amphetamines and TCAs
Table 2: Cross-Reactivity Testing Results for M17 and Comparators
| Compound | Amphetamines Immunoassay (Roche/Siemens) | TCA Immunoassay (Siemens) | 2D Similarity Score |
|---|---|---|---|
| Vilazodone M17 | No reactivity up to 100,000 ng/mL | No reactivity up to 2,000 ng/mL | 0.46 (Amphetamines) |
| mCPP | Weak reactivity at 50,000 ng/mL | Not tested | 0.48 |
| Methylphenidate | No reactivity | Not tested | 0.41 |
| Labetalol | No reactivity | Not tested | 0.34 |
- This contrasts with compounds like mCPP, which exhibit weak cross-reactivity despite comparable 2D similarity scores . Computational models alone are insufficient to predict cross-reactivity, as evidenced by methylphenidate and labetalol, which share M17’s similarity profile but lack immunoassay interference .
Analytical and Detection Challenges
- Detection Methods: M17 requires specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification, as standard immunoassays fail to detect it . In contrast, process impurities like Vilazodone Acid and Ester are quantified using stability-indicating HPLC methods with UV detection at 235 nm, achieving resolution in <10 minutes .
- Process impurities (e.g., Nitroso Impurity 7) are prioritized for analytical validation due to their presence in active pharmaceutical ingredients (APIs) .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Vilazodone Impurity 17 in active pharmaceutical ingredients (APIs)?
- Methodological Answer : A validated stability-indicating HPLC method using a C18 column (15 cm × 4.6 mm, 5µ) with a mobile phase of methanol and 0.05 M KHPO (55:45 v/v) is recommended. This method, optimized for related substances, achieves separation of impurities within 5 minutes and complies with ICH guidelines for specificity, accuracy, and precision. Stress testing (acid/base hydrolysis, oxidation, thermal/humidity exposure) should be conducted to assess impurity formation and mass balance (>98% recovery) .
Q. How can researchers ensure the specificity of analytical methods for Impurity 17 when co-eluting with other process-related impurities?
- Methodological Answer : Method optimization via gradient elution, column temperature adjustments, and mobile phase pH tuning can enhance resolution. Orthogonal techniques like LC-MS or NMR should be employed to confirm peak purity and identity. Forced degradation studies under controlled stress conditions (e.g., oxidative or thermal stress) help isolate Impurity 17 and validate method specificity .
Q. What are the critical validation parameters for HPLC methods targeting this compound?
- Methodological Answer : Key parameters include:
- Linearity : Over a range of 0.05–150% of the specification limit.
- Accuracy : Spiked recovery studies (98–102%).
- Precision : ≤2% RSD for repeatability and intermediate precision.
- LOD/LOQ : Typically ≤0.05% for impurities.
Validation must adhere to ICH Q2(R1) guidelines, with documentation of robustness via deliberate variations in flow rate, column age, and mobile phase composition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Impurity 17 levels observed under varying stress conditions (e.g., oxidative vs. thermal degradation)?
- Methodological Answer : Conduct mass balance studies to account for degradation products and unreacted API. Use high-resolution mass spectrometry (HRMS) to track degradation pathways and identify transient intermediates. Statistical tools (e.g., ANOVA) can assess the significance of variability between stress conditions. Cross-validate findings with kinetic modeling to predict impurity formation rates under different scenarios .
Q. What experimental strategies are effective for structural elucidation of this compound?
- Methodological Answer : Combine spectral data from H/C NMR, HRMS, and IR spectroscopy. Synthesize Impurity 17 via controlled reactions (e.g., nitrosation or alkylation) to obtain a reference standard. Compare retention times, fragmentation patterns (MS/MS), and spectral fingerprints with synthesized material to confirm identity. Purity must be ≥95% by HPLC for reliable characterization .
Q. How should researchers design forced degradation studies to profile Impurity 17’s formation pathways?
- Methodological Answer :
- Acid/Base Hydrolysis : Use 1N HCl/NaOH at 60°C for 24–48 hours.
- Oxidative Stress : 3% HO at room temperature for 6 hours.
- Photolytic/Thermal Stress : Expose API to 1.2 million lux·hr UV light or 40–80°C/75% RH for 14 days.
Monitor degradation via time-point sampling and correlate Impurity 17 levels with degradation kinetics. Use LC-MS to identify intermediate byproducts and propose mechanistic pathways .
Q. What statistical approaches are suitable for assessing method robustness in Impurity 17 quantification?
- Methodological Answer : Apply a Plackett-Burman or full factorial design to evaluate critical method parameters (e.g., column batch, detector wavelength). Analyze %RSD for retention time, peak area, and resolution across ≥6 replicates. Use multivariate analysis (e.g., PCA) to identify significant variables impacting method performance. Establish control charts for long-term reproducibility monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
